molecular formula C18H35N3O3 B7915589 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915589
M. Wt: 341.5 g/mol
InChI Key: FSVSGRVRPQLVRX-LOACHALJSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is an organic compound featuring complex molecular structure characterized by multiple functional groups, including an amino group, a piperidine ring, and a carbamic ester

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves the following steps:

  • Starting Materials: : Utilize (S)-2-Amino-3-methyl-butyric acid as the chiral precursor.

  • Formation of Peptide Bond: : Combine the amino acid with a protected piperidine derivative under peptide coupling conditions, using agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Carbamylation: : Introduce isopropyl carbamate through a carbamylation reaction, usually facilitated by an appropriate base such as triethylamine.

  • Deprotection: : If any protecting groups were used, remove them using suitable deprotection conditions.

Industrial Production Methods: : On an industrial scale, the process is optimized for yield and efficiency:

  • Bulk Synthesis: : Employ automated peptide synthesizers for large-scale production.

  • Catalysis: : Utilize catalysts and optimized reaction conditions to ensure high yields and purity.

  • Purification: : Implement robust purification techniques such as recrystallization, chromatography, and crystallization.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes several types of reactions including:

  • Oxidation: : Mild oxidizing agents can oxidize functional groups without degrading the compound’s structural integrity.

  • Reduction: : Reducing agents like lithium aluminum hydride can selectively reduce certain groups within the molecule.

  • Substitution: : The amino and ester groups enable nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use agents such as DMP (Dess-Martin Periodinane) under anhydrous conditions.

  • Reduction: : Employ reducing agents like sodium borohydride in polar aprotic solvents.

  • Substitution: : Conduct reactions in aprotic solvents with a suitable base, depending on the desired substitution.

Major Products

  • Oxidation Products: : Aldehyde or ketone derivatives depending on the oxidized group.

  • Reduction Products: : Primary alcohols and amines.

  • Substitution Products: : Varied, depending on the nucleophile used, leading to derivative compounds.

Scientific Research Applications

Chemistry: : Used as a chiral building block in synthetic organic chemistry, particularly in the design of complex molecules and pharmaceuticals. Biology : Serves as a probe in biochemical studies for understanding enzyme-substrate interactions and binding affinities. Medicine : Investigated for potential therapeutic properties, particularly in drug design and development. Industry : Utilized in the synthesis of specialized polymers and materials with specific functional properties.

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester exerts its effects involves:

  • Molecular Targets: : Interacts with enzymes and proteins, possibly inhibiting or activating specific pathways.

  • Pathways Involved: : Modulates biochemical pathways relevant to cell signaling and metabolic processes.

  • Binding Affinity: : Binds to active sites of target proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds: : Related compounds with comparable structures include:

  • [1-((S)-2-Amino-3-phenyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester: .

  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid methyl ester: .

  • [1-((S)-2-Amino-3-methyl-butyryl)-azepan-3-yl]-isopropyl-carbamic acid tert-butyl ester: .

Uniqueness: : Compared to similar compounds, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is unique due to:

  • Chiral Specificity: : The specific (S)-configuration imparts distinctive biological activity.

  • Functional Group Arrangement: : The positioning of amino, ester, and piperidine groups offers unique chemical reactivity and interaction profiles.

  • Industrial Relevance: : Its structural features make it suitable for diverse applications, from pharmaceuticals to material science.

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVSGRVRPQLVRX-LOACHALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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